Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
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Overview
Description
Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is a chemical compound . It is also known as 4- [ [ (2,4-diamino-6-pteridinyl)methyl] (methyl)amino]benzoic acid . The chemical formula for this compound is C₁₇H₁₉N₇O₂ .
Synthesis Analysis
A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Molecular Structure and Bonding
The molecule of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is linked by hydrogen bonds into chains and frameworks, indicating potential significance in understanding molecular interactions and designing supramolecular structures. These interactions provide insight into the assembly and properties of complex molecular systems, which is fundamental in materials science and pharmaceuticals (Portilla et al., 2007).
Synthesis and Industrial Application
Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate demonstrates stable and high yield synthesis technology, suggesting its applicability in industrial production. The method described is efficient and could be utilized for large-scale production, indicating its potential relevance in various industries, including pharmaceuticals and chemicals (Fang Qiao-yun, 2012).
Chemical Reactions and Derivatives
The study on the reaction of chlorimuron‐ethyl with diazomethane leads to the synthesis of various derivatives, suggesting a pathway for creating new compounds with potential applications in chemistry and biology. This research contributes to the field of synthetic chemistry and could lead to the development of new substances with specific properties (Choudhury & Dureja, 1996).
Potential in Biochemistry and Molecular Biology
Ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, including ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, have demonstrated significant anti-juvenile hormone activities. This finding is crucial for understanding the hormonal regulation in insects and could be applied in developing new methods for pest control or studying insect development (Yamada et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWKUSEZMEPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327851 |
Source
|
Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
CAS RN |
43111-51-9 |
Source
|
Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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